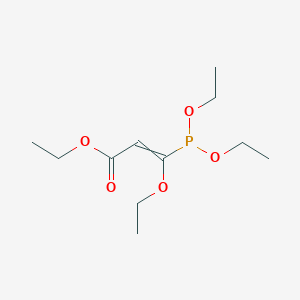
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate is an organophosphorus compound with the molecular formula C9H18O4P. This compound is characterized by the presence of a phosphanyl group, which is bonded to an ethoxy group and a prop-2-enoate moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate typically involves the reaction of diethyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
(C2H5O)2P(O)H + CH3COCH2CO2C2H5→(C2H5O)2P(O)CH=C(CO2C2H5)CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphanyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Similar in structure but contains fluorine atoms.
Ethyl 3,3-diethoxypropionate: Lacks the phosphanyl group but has similar ester functionality.
Uniqueness
Ethyl 3-(diethoxyphosphanyl)-3-ethoxyprop-2-enoate is unique due to the presence of the phosphanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
88472-75-7 |
|---|---|
Molekularformel |
C11H21O5P |
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
ethyl 3-diethoxyphosphanyl-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-13-10(12)9-11(14-6-2)17(15-7-3)16-8-4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
VHFZDXIAYHHANY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC(=O)OCC)P(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


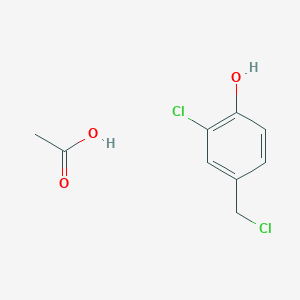

![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
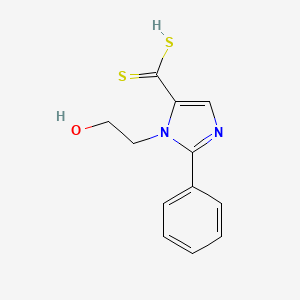
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
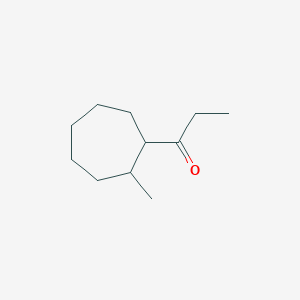

![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
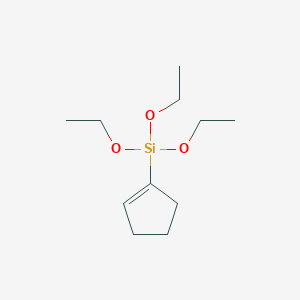
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
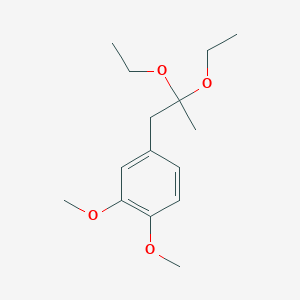
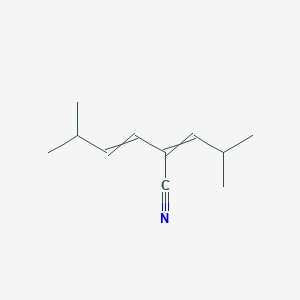
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)

